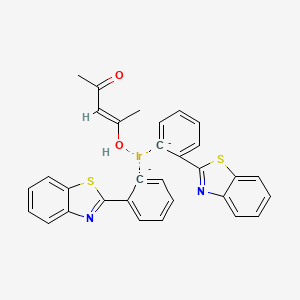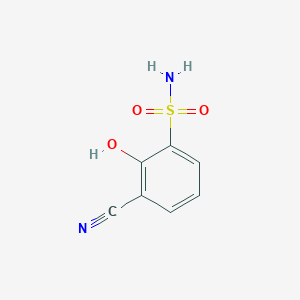![molecular formula C11H15NO4 B14057590 tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[32102,4]octane-6-carboxylate is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce different tricyclic compounds with altered functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
rel-(1R,2S,4R,5S)-3-Oxatricyclo[3.2.1.02,4]octane: This compound shares a similar tricyclic structure but lacks the tert-butyl and carboxylate groups.
(1S,2S,3S,5R)-(+)-Isopinocampheol: Another tricyclic compound with different functional groups and stereochemistry.
Uniqueness
tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[32102,4]octane-6-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
tert-butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-4-5(9(12)13)7-8(6)15-7/h5-8H,4H2,1-3H3/t5-,6+,7+,8-/m1/s1 |
Clé InChI |
CKSVPIZNXAIFIN-VGRMVHKJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H](C1=O)[C@H]3[C@@H]2O3 |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















